6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could lead to the formation of a carboxylic acid, while reduction of the imino group could lead to the formation of an amine.
Scientific Research Applications
6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[840
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar compounds to 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include other triazatricyclo derivatives and compounds with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities. Some examples of similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have been studied for their antimicrobial and anticancer activities.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives: These compounds are known for their inhibitory activity against D-amino acid oxidase.
Properties
Molecular Formula |
C27H24N6O3 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H24N6O3/c1-36-20-9-7-18(8-10-20)11-13-30-26(34)21-15-22-25(31-23-6-2-3-14-32(23)27(22)35)33(24(21)28)17-19-5-4-12-29-16-19/h2-10,12,14-16,28H,11,13,17H2,1H3,(H,30,34) |
InChI Key |
DTLHDILHRGRDGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CN=CC=C5 |
Origin of Product |
United States |
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